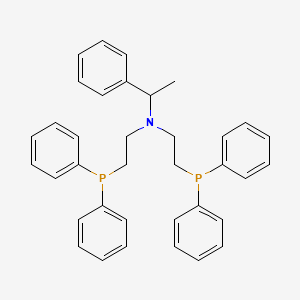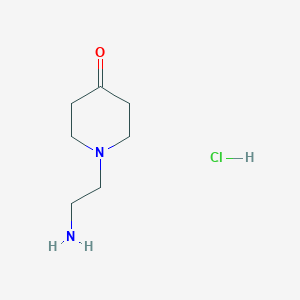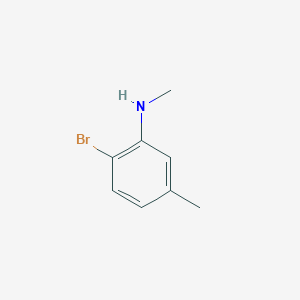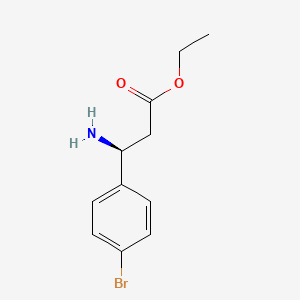
Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated compound known for its unique chemical properties. It is a clear, colorless liquid with a molecular weight of 458.12 g/mol. This compound is utilized in various scientific research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of hexafluoroisopropanol with 1H,1H,2H,2H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluoroisopropanol and 1H,1H,2H,2H-perfluorohexanol.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Oxidizing and Reducing Agents: Specific oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Hexafluoroisopropanol and 1H,1H,2H,2H-perfluorohexanol are the primary products of hydrolysis.
Oxidation and Reduction Products: These reactions can yield a range of products depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism by which Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate exerts its effects involves its interaction with molecular targets through its reactive carbonate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that alter their function. The fluorinated nature of the compound also contributes to its stability and reactivity, making it a valuable tool in various applications.
Comparaison Avec Des Composés Similaires
Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate can be compared with other fluorinated carbonates, such as:
- Hexafluoroisopropyl methyl carbonate
- Hexafluoroisopropyl ethyl carbonate
- Hexafluoroisopropyl butyl carbonate
These compounds share similar chemical properties but differ in their alkyl chain lengths and reactivity. This compound is unique due to its longer perfluorohexyl chain, which imparts distinct physical and chemical characteristics.
Propriétés
Formule moléculaire |
C10H5F15O3 |
|---|---|
Poids moléculaire |
458.12 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C10H5F15O3/c11-5(12,8(19,20)9(21,22)10(23,24)25)1-2-27-4(26)28-3(6(13,14)15)7(16,17)18/h3H,1-2H2 |
Clé InChI |
YBYISHZNYTUMQF-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OC(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)
![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)

![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)

![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)
![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)


![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)




